

Spectroscopic analysis of N9- and N8-glycosylated 8-Aza-7-deazaguanosine

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Compound of Interest

Compound Name: 8-Aza-7-deazguanosine

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Spectroscopic Deep Dive: N9- and N8-Glycosylated 8-Aza-7-deazaguanosine

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A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine, crucial analogs in the development of novel therapeutic agents and molecular probes. By elucidating their structural and photophysical properties through advanced spectroscopic techniques, this guide aims to equip researchers with the foundational knowledge for their application in drug discovery and biotechnology.

Core Spectroscopic Data

The unique structural isomers, N9- and N8-glycosylated 8-aza-7-deazaguanosine, exhibit distinct spectroscopic signatures. A comprehensive understanding of these characteristics is paramount for their identification, characterization, and application. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data



Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nucleoside analogs. The chemical shifts (δ) in parts per million (ppm) provide detailed information about the electronic environment of each nucleus.

Compound	Nucleus	Chemical Shift (δ, ppm)
N9-Glycosylated 8-Aza-7- deazaguanosine Analog	¹H (Aromatic)	8.37 (dd, J = 7.6, 1H, H-6B), 8.33 (s, 1H, H-5A), 7.84 (s, 1H, H-3A), 7.01 (d, J = 7.4, 1H, H- 5B)[1]
¹ H (Ribose)	5.73 (d, J = 4.0, 1H, H-1'C), 5.67 (d, J = 5.5, 1H, H-1'D)[1]	_
¹³ C (Heterocycle)	156.95 (C4B), 138.56 (C3A), 138.39 (C2B), 137.63 (C6B), 128.97 (C5A), 113.82 (C3B), 112.15 (C4A), 109.50 (C5B)[1]	
¹³ C (Ribose)	94.18 (C1'-D), 89.25 (C1'-C), 88.89 (C4'-D), 87.83 (C4'-C), 70.64 (C3'-D), 69.88 (C3'-C), 61.95 (C5'-C), 60.70 (C5'-D)[1]	
N8-Glycosylated 8-Aza-7- deazaguanosine Analog	¹ H	Data not explicitly available in the provided search results for direct comparison.
13 C	From the ¹³ C-NMR spectrum of a related compound, it was deduced that it exists in a tautomeric form different from the N9-glycosylated analog in aprotic media.[2]	

Note: The provided NMR data is for a closely related fleximer analog of 8-aza-7-deazapurine. [1] Direct spectroscopic data for the parent N9- and N8-glycosylated 8-aza-7-deazaguanosine was not available in a consolidated format in the search results.



Table 2: UV-Visible and Fluorescence Spectroscopic Data

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, while fluorescence spectroscopy characterizes the emission of light upon excitation, a key property for fluorescent probes.

Compound	UV λmax (nm)	Molar Extinction Coefficient (ε, M ⁻¹ cm ⁻¹)	Fluorescen ce Emission (λem, nm)	Stokes Shift (nm)	Quantum Yield (ФF)
8-Aryl-7- deazaguanin e Derivatives	~300 - 320	High extinction coefficients	Blue to Green region	Often > 100	High
7-Alkynylated 8-Aza-7- deazaadenin e Derivatives	280	-	~400	-	Weakly fluorescent
Pyrazolo[3,4-d]pyrimidine Nucleoside Conjugate	-	-	High fluorescence intensity	-	-
Pyrrolo[2,3-d]pyrimidine Derivative Conjugate	-	-	Lower fluorescence intensity (quenched)	-	-

Note: The data presented is for various 8-aza-7-deazapurine derivatives, highlighting the impact of substitutions on their photophysical properties.[3][4][5] Specific data for the unsubstituted N9- and N8-glycosylated 8-aza-7-deazaguanosine was not fully detailed.

Experimental Protocols



The following section details the generalized methodologies for the spectroscopic analysis of N9- and N8-glycosylated 8-aza-7-deazaguanosine, based on standard practices for nucleoside analogs.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the nucleoside analog in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
- Instrumentation: Record spectra on a high-field NMR spectrometer (e.g., 300, 500, or 700 MHz).
- Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) at a constant temperature, typically 25-30 °C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a stock solution of the nucleoside analog in a suitable solvent (e.g., methanol, ethanol, or aqueous buffer). Dilute the stock solution to obtain a final concentration within the linear range of the spectrophotometer (typically in the micromolar range).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.
 Use the solvent as a blank for baseline correction.
- Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

 Sample Preparation: Prepare a dilute solution of the fluorescent nucleoside analog in a suitable solvent (e.g., DMSO, aqueous buffer) to avoid inner filter effects.



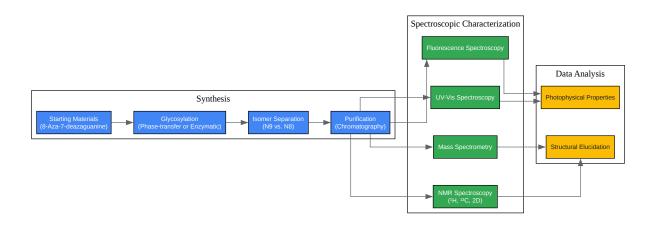
- Instrumentation: Use a spectrofluorometer.
- Data Acquisition:
 - Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
 - Record the emission spectrum by exciting the sample at its absorption maximum (λex) and scanning the emission wavelengths.
- Data Analysis: Determine the excitation and emission maxima. The Stokes shift is the difference between the emission and excitation maxima. The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate).

Visualizing the Workflow

To better illustrate the processes involved in the study of these compounds, the following diagrams, generated using the DOT language, outline the key experimental and logical workflows.

Synthesis and Spectroscopic Characterization Workflow



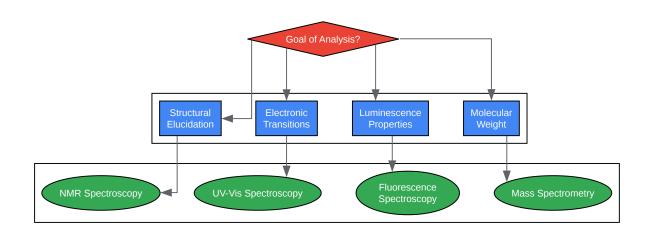


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Caption: Workflow for the synthesis and spectroscopic characterization of N9- and N8-glycosylated 8-aza-7-deazaguanosine.

Decision Tree for Spectroscopic Technique Selection





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Caption: Decision tree for selecting the appropriate spectroscopic technique based on the research objective.

This technical guide serves as a foundational resource for the spectroscopic analysis of N9-and N8-glycosylated 8-aza-7-deazaguanosine. The presented data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and molecular biology.

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